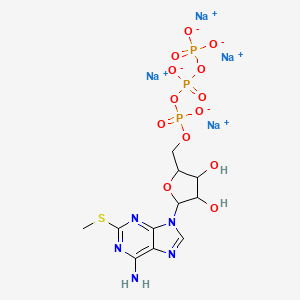
2-Methylthio-ATP (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-ATP (tetrasodium) is a non-specific P2-receptor agonist. It is known for its ability to cause noncompetitive inhibition of ADP-induced human platelet aggregation . This compound is often used in scientific research due to its unique properties and interactions with cellular receptors.
Preparation Methods
The synthesis of 2-Methylthio-ATP (tetrasodium) involves several steps. The compound is typically synthesized through a series of chemical reactions that introduce the methylthio group to the adenosine triphosphate (ATP) molecule. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity.
Chemical Reactions Analysis
2-Methylthio-ATP (tetrasodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylthio-ATP (tetrasodium) has a wide range of applications in scientific research:
Chemistry: It is used to study the interactions of nucleotides with various receptors and enzymes.
Biology: It is used to investigate cellular signaling pathways and receptor functions.
Medicine: It is used in research related to platelet aggregation and potential therapeutic applications for cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methylthio-ATP (tetrasodium) involves its interaction with P2 receptors. As a P2-receptor agonist, it binds to these receptors and activates them, leading to various cellular responses. The molecular targets include P2Y and P2X receptors, which are involved in cellular signaling pathways. The activation of these receptors can lead to changes in intracellular calcium levels, activation of second messenger systems, and modulation of cellular functions .
Comparison with Similar Compounds
2-Methylthio-ATP (tetrasodium) is unique compared to other similar compounds due to its specific interactions with P2 receptors. Similar compounds include:
2-Methylthio-ADP (tetrasodium): Another P2-receptor agonist with similar properties but different potency and receptor selectivity.
Adenosine 5’-O-2-(thio)diphosphate: A compound with similar receptor interactions but different chemical structure.
Diadenosine triphosphate (AP3A): A compound with similar biological activity but different molecular targets.
These compounds share some similarities in their interactions with P2 receptors but differ in their chemical structures and specific biological effects.
Properties
IUPAC Name |
tetrasodium;[[[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFBRHXFDJPTA-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na4O13P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














